4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine

Catalog No.
S736032
CAS No.
659729-09-6
M.F
C11H6ClF3N2
M. Wt
258.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine

CAS Number

659729-09-6

Product Name

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine

IUPAC Name

4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine

Molecular Formula

C11H6ClF3N2

Molecular Weight

258.62 g/mol

InChI

InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H

InChI Key

RYYMGPDAXCLXSL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(F)(F)F

Agrochemical and Pharmaceutical Industries

Interfacial Interactions of Pyrimidines

Analgesic Potential

Superior Pest Control Properties

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist

Neurogenic Pain Relief

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 4-(trifluoromethyl)phenyl group. Its molecular formula is C11H6ClF3N2C_{11}H_{6}ClF_{3}N_{2}, and it has a molecular weight of approximately 258.63 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting compound for various applications in medicinal chemistry and agrochemicals .

Typical of pyrimidine derivatives:

  • Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, including nitration, sulfonation, and halogenation.
  • Oxidation and Reduction: The compound can be oxidized or reduced to yield various derivatives.

These reactions allow for the modification of the compound to create new derivatives with potentially enhanced properties.

Research indicates that 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine exhibits significant biological activity. It has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent. The presence of the trifluoromethyl group contributes to its biological efficacy by improving metabolic stability and enhancing interactions with biological targets .

The synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine typically involves several steps:

  • Preparation of the Pyrimidine Core: Starting materials such as 2,4-dichloro-6-methylpyrimidine are utilized.
  • Nucleophilic Aromatic Substitution: The 2-position of the pyrimidine ring is substituted with a 4-(trifluoromethyl)phenyl group using strong bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or tetrahydrofuran.
  • Chlorination: The final step involves chlorination at the 4-position using reagents like thionyl chloride or phosphorus oxychloride under reflux conditions.

This multi-step synthesis can be optimized for higher yields and purity in industrial settings.

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine has several notable applications:

  • Medicinal Chemistry: It serves as a potential drug candidate for various diseases due to its ability to interact with biological targets.
  • Agrochemicals: The compound is explored in the development of herbicides and insecticides.
  • Materials Science: It is used in synthesizing functional materials due to its unique chemical properties .

Studies on the interactions of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine with biological systems have shown promising results. Its ability to bind effectively with specific enzymes and receptors suggests potential therapeutic applications, particularly in oncology and infectious diseases. Further research is ongoing to elucidate the precise mechanisms of action and optimize its efficacy .

Several compounds share structural similarities with 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. Here are some notable examples:

Compound NameSimilarity Index
4-Chloro-6-(trifluoromethyl)quinazoline0.93
4-Chloro-5-(trifluoromethyl)quinazoline0.89
6-(Trifluoromethyl)quinazolin-2-amine0.76
2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine0.63
4-Chloro-5,7-difluoroquinazoline0.72

XLogP3

3.7

Wikipedia

4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine

Dates

Modify: 2023-08-15

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